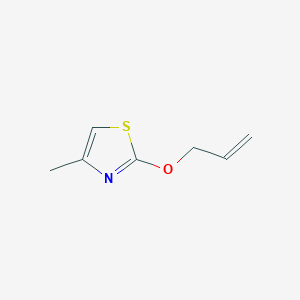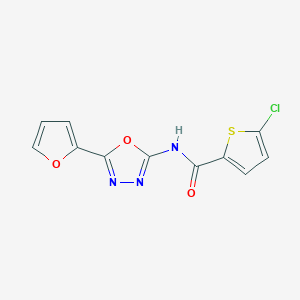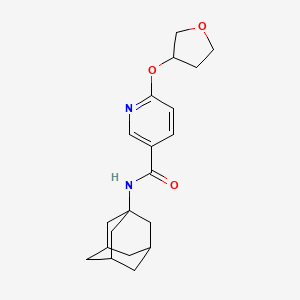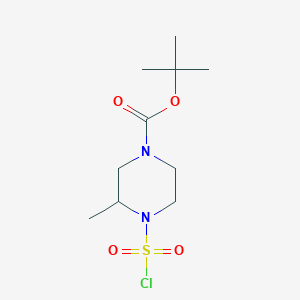![molecular formula C9H16N4 B3020063 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine CAS No. 1365988-41-5](/img/structure/B3020063.png)
3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine is a member of the triazolodiazepine class, which is structurally related to benzodiazepines. These compounds are known for their central nervous system (CNS) activity, which includes potential antianxiety properties. The triazolodiazepines are characterized by the presence of a triazole ring fused to a diazepine ring, which distinguishes them from the classical benzodiazepines that have a benzene ring fused to a diazepine ring.
Synthesis Analysis
The synthesis of triazolodiazepine derivatives can be achieved through various methods. One approach involves the addition of sodium azide to acetylenic benzophenones to yield [1,2,3]triazolo[4,5-d] benzazepines and dibenzo[c,f][1,2,3]triazolo[3,4-a]azepines, as described in the synthesis and evaluation of these compounds as CNS agents . Another method reported involves a reagent-based diversity-oriented synthesis starting from immobilized homoazidoalanine, followed by sulfonylation, Mitsunobu alkylation, and catalyst-free Huisgen cycloaddition to produce functionalized triazolodiazepines . Additionally, a novel one-pot three-component condensation reaction has been developed for the synthesis of related benzo[b][1,5]diazepine derivatives, which shares a similar diazepine core structure .
Molecular Structure Analysis
The molecular structure of triazolodiazepines is characterized by the fusion of a triazole ring with a seven-membered diazepine ring. This unique structure contributes to the pharmacological profile of these compounds. The presence of substituents on the triazole or diazepine rings can significantly influence the activity and selectivity of these molecules towards various CNS targets.
Chemical Reactions Analysis
Triazolodiazepines can undergo various chemical reactions, which are essential for their functionalization and diversification. The Huisgen cycloaddition reaction is a key step in the synthesis of these compounds, allowing for the introduction of various substituents and the formation of the triazole ring . The reactivity of these compounds can be further manipulated through different synthetic strategies to yield a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolodiazepines are influenced by their molecular structure. These properties determine the solubility, stability, and bioavailability of the compounds. The pharmacological data indicates that some triazolodiazepines exhibit potent antianxiety effects, comparable to diazepam, but with fewer deficits in motor coordination, suggesting a favorable profile for CNS activity . The synthesis methods and the resulting compounds' structures are tailored to optimize these properties for potential therapeutic applications.
Safety and Hazards
Future Directions
The future directions for the research on 1,2,4-triazole derivatives, including the compound “3-(Propan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]-triazolo[4,3-a][1,3]diazepine”, could involve further exploration of their biological activities and potential applications in the treatment of various diseases. The development of more effective and potent agents based on these compounds is one of the most clinical challenges in modern medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that compounds with similar structures often interact with their targets through various mechanisms, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of activities associated with similar compounds, it can be inferred that multiple pathways could potentially be affected .
Result of Action
Similar compounds have been reported to exhibit a wide range of biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
3-propan-2-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7(2)8-11-12-9-10-5-3-4-6-13(8)9/h7H,3-6H2,1-2H3,(H,10,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMIPGQITNMMFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1CCCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(sec-butylthio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3019981.png)



![N-[1-(3-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B3019990.png)

![N-[(2,4-Dimethylphenyl)methyl]-N-(4-methoxycyclohexyl)prop-2-enamide](/img/structure/B3019992.png)

amine](/img/structure/B3019996.png)


![Methyl 2'-amino-1-ethyl-7'-methyl-2,5'-dioxo-6'-((tetrahydrofuran-2-yl)methyl)-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B3020001.png)
![N-(4-hydroxyphenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B3020002.png)